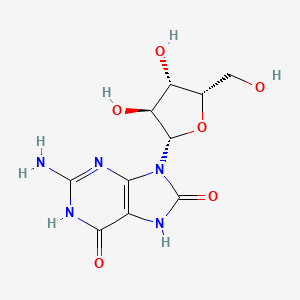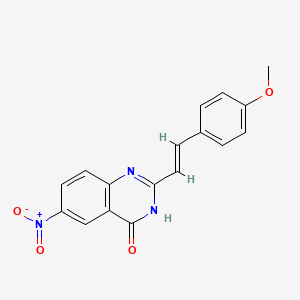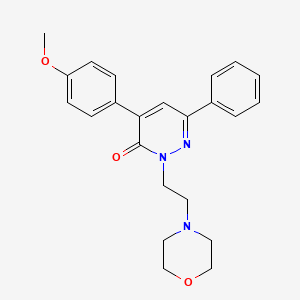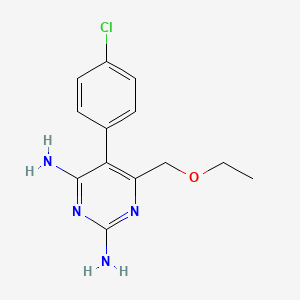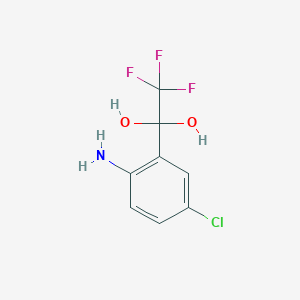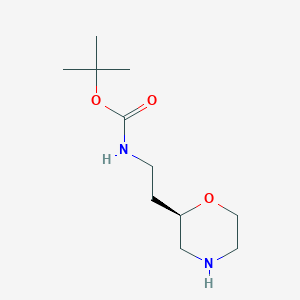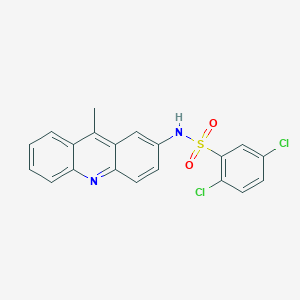
2,5-dichloro-N-(9-methylacridin-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dichloro-N-(9-methylacridin-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C20H14Cl2N2O2S and a molecular weight of 417.31 g/mol . This compound is known for its unique structure, which includes both acridine and benzenesulfonamide moieties, making it a subject of interest in various scientific research fields .
Vorbereitungsmethoden
The synthesis of 2,5-dichloro-N-(9-methylacridin-2-yl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 9-methylacridine in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
2,5-dichloro-N-(9-methylacridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The acridine moiety can undergo oxidation and reduction reactions, leading to different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,5-dichloro-N-(9-methylacridin-2-yl)benzenesulfonamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,5-dichloro-N-(9-methylacridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The acridine moiety is known to intercalate into DNA, disrupting its function and leading to potential anticancer effects . The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates . These interactions affect various cellular pathways, contributing to the compound’s biological activities .
Vergleich Mit ähnlichen Verbindungen
2,5-dichloro-N-(9-methylacridin-2-yl)benzenesulfonamide can be compared with other similar compounds such as:
2,5-dichloro-N-(acridin-2-yl)benzenesulfonamide: Lacks the methyl group on the acridine moiety.
2,5-dichloro-N-(9-ethylacridin-2-yl)benzenesulfonamide: Contains an ethyl group instead of a methyl group on the acridine moiety.
The presence of the 9-methyl group in this compound can influence its chemical reactivity and biological activity, making it unique among its analogs .
Eigenschaften
CAS-Nummer |
88522-58-1 |
|---|---|
Molekularformel |
C20H14Cl2N2O2S |
Molekulargewicht |
417.3 g/mol |
IUPAC-Name |
2,5-dichloro-N-(9-methylacridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H14Cl2N2O2S/c1-12-15-4-2-3-5-18(15)23-19-9-7-14(11-16(12)19)24-27(25,26)20-10-13(21)6-8-17(20)22/h2-11,24H,1H3 |
InChI-Schlüssel |
TYKRKTFOJDALNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C=CC2=NC3=CC=CC=C13)NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


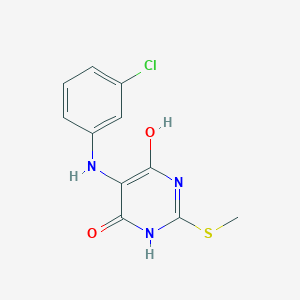
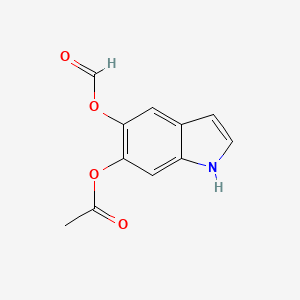
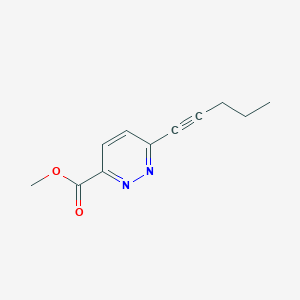
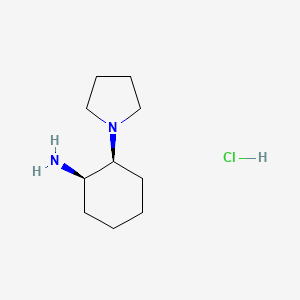
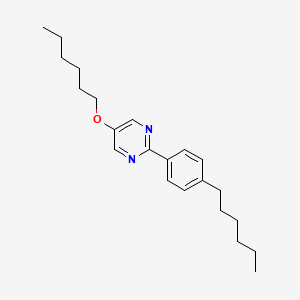
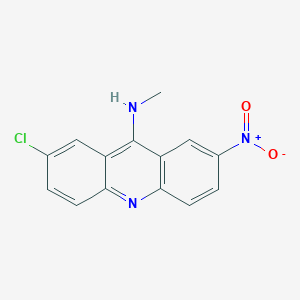
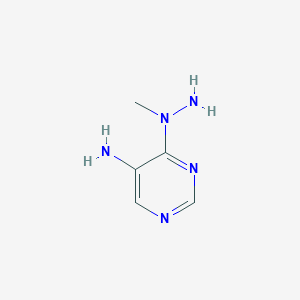
![7-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine](/img/structure/B12925402.png)
